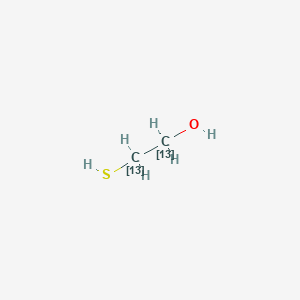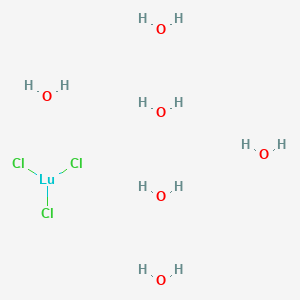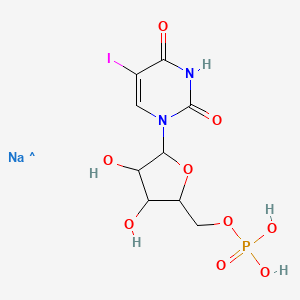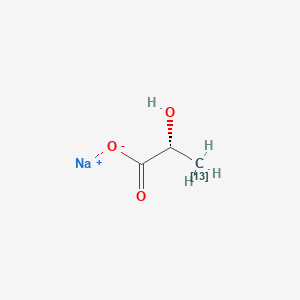
CID 16212166
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 16212166 es un compuesto químico con una estructura y propiedades únicas que han despertado un gran interés en diversos campos científicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de CID 16212166 implica varias rutas sintéticas. Un método común incluye el uso de hidrólisis enzimática bifásica reciclable e integrada. Este método utiliza β-dextranasa como catalizador, con acetato de propilo y tampón HAc-NaAc (pH 4,5) como medio de reacción. La hidrólisis se realiza a 60 °C durante 40 minutos, lo que da como resultado una alta tasa de conversión y una producción eficiente del compuesto .
Métodos de producción industrial
En entornos industriales, la producción de this compound a menudo implica procesos de hidrólisis enzimática a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares necesarios para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
CID 16212166 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo resultando en la formación de óxidos.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que lleva a la formación de compuestos reducidos.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo resultando en la formación de nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar resultados óptimos.
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de reducción pueden producir compuestos reducidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
CID 16212166 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de CID 16212166 implica su interacción con objetivos moleculares y vías específicas. El compuesto ejerce sus efectos al unirse a estos objetivos, lo que lleva a cambios en su actividad y función. Esta interacción puede resultar en diversos efectos biológicos, dependiendo de los objetivos y vías específicos involucrados .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a CID 16212166 incluyen aquellos con estructuras y propiedades comparables. Algunos ejemplos son:
- CID 63015
- CID 63014
Singularidad
Lo que diferencia a this compound de compuestos similares es su estructura única y las interacciones específicas que tiene con los objetivos moleculares. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica y usos industriales .
Propiedades
Fórmula molecular |
C10H10Co |
|---|---|
Peso molecular |
189.12 g/mol |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H; |
Clave InChI |
PXFGMRZPRDJDEK-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)



